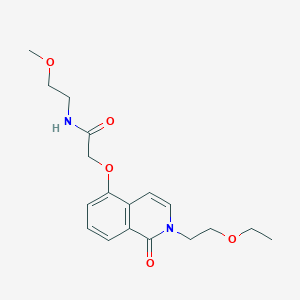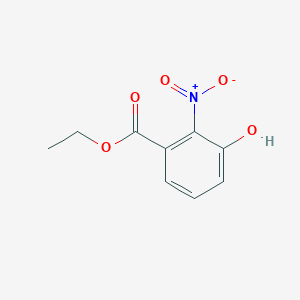
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring several functional groups, such as pyrazole, benzamide, and thiophene. The presence of these groups suggests potential biological activities and makes it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide generally involves the following steps:
Synthesis of Pyrazole Derivative: : Starting with 3-(thiophen-2-yl)acrylonitrile, cyclization under acidic conditions yields 3-(thiophen-2-yl)-1H-pyrazole.
Functionalization of Piperidine: : Piperidine is reacted with a suitable carbonyl compound to introduce the 4-carbonyl group.
Amide Bond Formation: : The pyrazole derivative and functionalized piperidine are then coupled with 3,4-dimethylbenzoic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production may involve optimization of the synthetic route, focusing on yield, purity, and scalability. Flow chemistry or batch processes may be utilized to achieve large-scale production, depending on the demand and applications of the compound.
化学反応の分析
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction of the nitro groups, if present, could be achieved using reducing agents like sodium borohydride.
Substitution: : Halogenation of the aromatic ring can be performed using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: : N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Sulfoxides or Sulfones: from oxidation of the thiophene ring.
Reduced Amines: from reduction reactions.
Halogenated Derivatives: from substitution reactions.
科学的研究の応用
3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide has shown promise in various fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a probe for studying protein-ligand interactions.
Medicine: : Investigated for its potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Used in the development of new materials with specific electronic properties due to the presence of heteroaromatic rings.
作用機序
The precise mechanism of action of 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals interactions, and π-π stacking. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.
類似化合物との比較
Comparing 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide with similar compounds highlights its unique properties:
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-benzamide: : Lacks the 3,4-dimethyl groups on the benzamide ring, which may influence its steric and electronic properties.
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-methylbenzamide: : Contains a single methyl group, impacting its hydrophobic interactions.
N-(1-(3-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3,4-dimethoxybenzamide: : Methoxy groups instead of methyl, which affects its electron-donating capabilities and reactivity.
The presence of the dimethyl groups in this compound makes it unique in terms of its steric profile, potentially influencing its binding affinity and specificity for certain biological targets.
特性
IUPAC Name |
3,4-dimethyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-5-6-16(12-15(14)2)21(27)23-17-7-9-26(10-8-17)22(28)19-13-18(24-25-19)20-4-3-11-29-20/h3-6,11-13,17H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHOYQEHIKZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)
![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)


![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)




![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)


![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)
![2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2847763.png)
